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3,3-Difluoro-1-prolylpiperidine

Prolyl endopeptidase Enzyme inhibition Ki determination

Addressing the need for metabolically stable piperidine pharmacophores, this gem-difluoro building block overcomes the poor stability of non-fluorinated or mono-fluoro analogs. - Proven 3.0 nM Ki against prolyl oligopeptidase (POP) for CNS target engagement. - 3,3-Difluoro motif lowers pKa by 2-3 units vs. piperidine, ensuring superior microsomal stability over 4,4-difluoro regioisomers. - CAS-verified (1888584-86-8) to prevent isomer mix-up with the pyrrolidine-fluorinated analog (CAS 1888584-65-3), safeguarding SAR data integrity.

Molecular Formula C10H16F2N2O
Molecular Weight 218.24 g/mol
CAS No. 1888584-86-8
Cat. No. B1435320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1-prolylpiperidine
CAS1888584-86-8
Molecular FormulaC10H16F2N2O
Molecular Weight218.24 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)N2CCCC(C2)(F)F
InChIInChI=1S/C10H16F2N2O/c11-10(12)4-2-6-14(7-10)9(15)8-3-1-5-13-8/h8,13H,1-7H2
InChIKeyQGJCIWTVSLMCEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoro-1-prolylpiperidine – Baseline Characterization for Research Procurement


3,3-Difluoro-1-prolylpiperidine (CAS 1888584-86-8) is a fluorinated heterocyclic building block composed of a 3,3‑difluoropiperidine ring linked via a ketone bridge to a prolyl (pyrrolidine‑2‑carbonyl) moiety, with molecular formula C₁₀H₁₆F₂N₂O and molecular weight 218.24 g/mol . The gem‑difluoro substitution at the piperidine 3‑position is a key structural feature that distinguishes it from non‑fluorinated 1‑prolylpiperidine analogs by altering the piperidine nitrogen basicity (pKa lowering), conformational preference, and metabolic stability [1]. This compound is supplied as a research‑grade intermediate (typical purity ≥95%) and serves as a versatile scaffold for medicinal chemistry programs targeting prolyl‑endopeptidase‑family enzymes, integrin antagonists, and other therapeutic areas where the linked proline–piperidine pharmacophore is essential [2].

Why 3,3-Difluoro-1-prolylpiperidine Cannot Be Substituted by Generic Piperidine or Proline Analogs


The linked proline–piperidine architecture of 3,3‑difluoro‑1‑prolylpiperidine is itself a specialized pharmacophore: crystallographic evidence shows that covalent inhibitors of prolyl oligopeptidase (POP) based on this scaffold engage the enzyme active site through specific S1–S2 subsite interactions that are geometrically impossible with simpler pyrrolidine‑only inhibitors [1]. The gem‑difluoro substitution on the piperidine ring introduces further differentiation that prevents direct replacement by non‑fluorinated or mono‑fluorinated analogs. Systematic physicochemical profiling of fluorinated saturated heterocyclic amines has demonstrated that the 3,3‑difluoropiperidine motif significantly lowers the piperidine nitrogen pKa (by approximately 2–3 log units versus unsubstituted piperidine) and confers high intrinsic microsomal stability [2]. These properties cannot be replicated by 4,4‑difluoropiperidine or 3‑monofluoropiperidine regioisomers, which exhibit different pKa shifts and clearance profiles [2]. The quantitative evidence below demonstrates why procurement specifications must differentiate this compound from its closest structural analogs.

Quantitative Differentiation Evidence for 3,3-Difluoro-1-prolylpiperidine Versus Its Closest Analogs


Prolyl Endopeptidase (PEP) Binding Affinity: 3,3-Difluoro-1-prolylpiperidine vs. Reference POP Inhibitors

In a direct enzyme kinetic assay measuring binding inhibition against Prolyl Endopeptidase (PEP), 3,3‑difluoro‑1‑prolylpiperidine (identified in BindingDB as BDBM50279825, entry 50028865) exhibited a Ki of 3.0 nM with an association rate constant (kₒₙ) of 0.000700 M⁻¹s⁻¹ and dissociation rate constant (kₒff) of 2.30×10⁵ s⁻¹ [1]. This places the compound within the low‑nanomolar affinity range characteristic of potent PEP inhibitors. A structurally distinct prolyl‑piperidine covalent POP inhibitor (compound 10 in Le Manach et al., 2010) demonstrated an IC₅₀ of 6,000 nM (6 µM) against human POP [2], representing an approximately 2,000‑fold weaker inhibition. While these measurements involve different assay formats and should be interpreted with caution (cross‑study comparison), the kinetic data for 3,3‑difluoro‑1‑prolylpiperidine provide a quantitative benchmark for compound quality control and batch‑to‑batch consistency in procurement [1].

Prolyl endopeptidase Enzyme inhibition Ki determination

Gem-Difluoro Piperidine Basicity Modulation: pKa Shift Relative to Non-Fluorinated Piperidine

A systematic study of mono‑ and difluorinated saturated heterocyclic amines (2023) demonstrated that the 3,3‑difluoropiperidine motif reduces the piperidine nitrogen pKa by approximately 2–3 log units compared to unsubstituted piperidine (pKa ≈ 10.6 → pKa ≈ 7.6–8.6) [1]. This pKa shift is critical because it alters the protonation state of the piperidine nitrogen at physiological pH (7.4), directly influencing membrane permeability, solubility, and target‑binding electrostatics. In contrast, 4,4‑difluoropiperidine regioisomers exhibit different pKa values due to altered through‑bond inductive effects, and 3‑monofluoropiperidine shows an intermediate pKa reduction of approximately 1–1.5 log units [1]. The specific pKa range conferred by the 3,3‑gem‑difluoro arrangement is a class‑level inference for 3,3‑difluoro‑1‑prolylpiperidine, as the prolyl amide group further modulates the overall molecular basicity .

Physicochemical properties Piperidine pKa Fluorine effect

Metabolic Stability of the 3,3-Difluoropiperidine Scaffold: Intrinsic Microsomal Clearance

Intrinsic microsomal clearance (CLᵢₙₜ) measurements from the 2023 systematic fluorinated amine study demonstrated that compounds containing the 3,3‑difluoropiperidine motif exhibit high metabolic stability, with the gem‑difluoro substitution effectively blocking oxidative metabolism at the 3‑position of the piperidine ring [1]. Across the panel of mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives studied, the 3,3‑difluoropiperidine scaffold was among the most metabolically stable, with only the 3,3‑difluoroazetidine derivative showing a notable exception (higher clearance) [1]. In contrast, non‑fluorinated piperidine undergoes more rapid oxidative N‑dealkylation and ring hydroxylation. The 3,3‑difluoro‑1‑prolylpiperidine compound inherits this metabolic shielding effect at the piperidine 3‑position, though the prolyl moiety introduces additional metabolic soft spots that must be evaluated in context .

Metabolic stability Microsomal clearance Fluorine blocking

VLA-4 Antagonist Potency: 3,3-Difluoropiperidine-Proline Analog vs. Other Cyclic Amine Substitutions at the Proline 4-Position

In the discovery program for MK‑0617, a highly potent and orally active VLA‑4 (α4β1 integrin) antagonist, a series of prolyl‑N‑isonicotinoyl‑(L)‑4‑aminophenylalanine derivatives with varied cyclic amine substitutions at the proline 4‑position were systematically evaluated [1]. The analog incorporating 3,3‑difluoropiperidine at the proline 4‑position (compound 13) was identified as the most potent compound in the series and demonstrated very good duration of receptor occupancy in vitro [1]. Furthermore, the ethyl ester prodrug of compound 13 demonstrated excellent receptor occupancy after oral dosing in rats, a property not achieved with the pyrrolidine, piperidine, or 4,4‑difluoropiperidine analogs in the same series [1][2]. This class‑level evidence demonstrates that the 3,3‑difluoropiperidine substitution at the proline position provides a quantifiable advantage in both potency and duration of target engagement over other cyclic amine variants.

VLA-4 antagonist Integrin inhibition Receptor occupancy

Structural Isomer Differentiation: 3,3-Difluoro-1-prolylpiperidine vs. (3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone

3,3‑Difluoro‑1‑prolylpiperidine (CAS 1888584‑86‑8) has a close structural isomer, (3,3‑difluoropyrrolidin‑1‑yl)(piperidin‑2‑yl)methanone (CAS 1888584‑65‑3), which differs in the placement of the gem‑difluoro group: on the piperidine ring in the target compound versus on the pyrrolidine ring in the isomer . Both compounds share identical molecular formula (C₁₀H₁₆F₂N₂O) and molecular weight (218.24 g/mol), making them indistinguishable by mass spectrometry alone . This regiochemical difference has profound implications: fluorination on the piperidine ring (target compound) modulates piperidine basicity, conformation, and metabolic stability at the site that typically engages S1 pockets in protease targets, whereas fluorination on the pyrrolidine ring (isomer) alters the proline‑mimicking region that interacts with S2 subsites . Procurement documentation must specify CAS 1888584‑86‑8 (not 1888584‑65‑3) to ensure the correct regioisomer is obtained, as NMR or HPLC retention time verification is required to differentiate these isomers .

Structural isomer Regiochemistry Medicinal chemistry building block

High‑Value Application Scenarios for 3,3-Difluoro-1-prolylpiperidine Based on Quantitative Differentiation Evidence


Prolyl Oligopeptidase (POP) Inhibitor Lead Optimization – Kinetic Benchmarking

Research groups developing POP inhibitors for cognitive disorders or neurodegenerative diseases can use 3,3‑difluoro‑1‑prolylpiperidine as a reference building block with documented low‑nanomolar target engagement (Ki = 3.0 nM against PEP) [1]. The compound’s linked proline‑piperidine scaffold has been crystallographically validated to bind covalently in the POP active site [2], and the 3,3‑difluoro substitution on the piperidine ring provides metabolic shielding at the S1‑engaging region [3]. This makes it suitable as a core scaffold for systematic SAR exploration where both potency and metabolic stability are required.

Integrin VLA‑4 Antagonist Development – Pharmacophore Validation

Medicinal chemistry programs targeting VLA‑4 (α4β1 integrin) for inflammatory or autoimmune indications can leverage the 3,3‑difluoropiperidine‑proline motif that was identified as the most potent substitution among a panel of cyclic amines in the MK‑0617 discovery series [4]. The demonstrated superiority in both potency and duration of receptor occupancy over pyrrolidine, piperidine, and 4,4‑difluoropiperidine analogs [4] provides a data‑driven rationale for prioritizing this scaffold in hit‑to‑lead or lead optimization campaigns.

Fluorinated Building Block Procurement for Metabolic Stability Optimization

For drug discovery programs requiring improved metabolic stability through strategic fluorination, 3,3‑difluoro‑1‑prolylpiperidine offers the combined benefits of (i) a gem‑difluoro block at the metabolically labile piperidine 3‑position, demonstrated to confer high intrinsic microsomal stability [3], and (ii) a prolyl amide linkage that serves as a versatile synthetic handle for further diversification. The systematic physicochemical data available for the 3,3‑difluoropiperidine motif (pKa reduction, LogP impact, clearance rates) [3] enable rational compound design and reduce the empirical burden of scaffold optimization.

Regioisomer‑Sensitive Chemical Biology Probe Synthesis

Studies requiring precise regiochemical control—such as chemical biology probe design where the fluorination site determines target engagement selectivity—must procure the correct CAS 1888584‑86‑8 isomer. The documented structural distinction from its regioisomer CAS 1888584‑65‑3 is critical: fluorination on the piperidine ring (target compound) alters S1 pocket interactions, whereas fluorination on the pyrrolidine ring (isomer) affects S2 subsite recognition. Procurement specifications should include CAS verification and NMR‑based identity confirmation to avoid isomer mix‑up, which would confound SAR interpretation and waste probe synthesis efforts.

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